The Definitive Guide to 1-(5-Bromopentyl)piperidine Hydrobromide: Synthetic Utility, Mechanistic Insights, and Applications in Medicinal Chemistry
The Definitive Guide to 1-(5-Bromopentyl)piperidine Hydrobromide: Synthetic Utility, Mechanistic Insights, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern medicinal chemistry, the design of central nervous system (CNS) active agents and G-protein-coupled receptor (GPCR) ligands relies heavily on precise spatial geometries. 1-(5-Bromopentyl)piperidine hydrobromide is a premier bifunctional building block used to install a "piperidinyl-pentyl" pharmacophore. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets, providing researchers with the mechanistic causality, self-validating protocols, and field-proven applications necessary to leverage this compound effectively.
Chemical Identity & The Causality of Salt Formation
A frequent point of confusion in chemical literature and procurement involves the Chemical Abstracts Service (CAS) registry numbers for this compound. The CAS number 84359-52-4 technically refers to the free base form, 1-(5-bromopentyl)piperidine[1]. However, the compound is almost exclusively synthesized, stored, and utilized as the hydrobromide salt (CAS: 2006278-03-9) [2].
The Causality of the Hydrobromide Salt: Why is the salt form mandatory? The free base contains both a nucleophilic tertiary amine (the piperidine ring) and a highly electrophilic primary alkyl bromide. If left in its free base form, the molecule undergoes rapid, spontaneous intermolecular quaternization (polymerization) during storage. By converting it to the hydrobromide salt, the piperidine nitrogen is protonated, completely neutralizing its nucleophilicity and rendering the reagent shelf-stable for long-term use[3].
Quantitative Physicochemical Profile
| Property | Value | Causality / Synthetic Significance |
| Chemical Name | 1-(5-Bromopentyl)piperidine hydrobromide | Standard IUPAC nomenclature. |
| CAS Numbers | 84359-52-4 (Base) / 2006278-03-9 (Salt) | Salt form prevents auto-quaternization[2],[1]. |
| Molecular Formula | C₁₀H₂₁Br₂N | Highlights the two bromine equivalents (one covalent, one ionic)[2]. |
| Molecular Weight | 315.09 g/mol | Critical for precise stoichiometric calculations during coupling[3]. |
| LogP (Estimated) | ~3.61 | High lipophilicity; ideal for designing blood-brain barrier (BBB) penetrant drugs[2]. |
Mechanistic Workflow & Logical Relationships
When deploying 1-(5-bromopentyl)piperidine hydrobromide in synthesis, the goal is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction to attach the piperidine-pentyl chain to a phenolic oxygen or a secondary amine.
Logical workflow of SN2 alkylation using 1-(5-bromopentyl)piperidine hydrobromide.
Self-Validating Experimental Protocol: Sₙ2 Alkylation
To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the chemistry provides real-time feedback to the researcher. The following protocol describes the optimal O-alkylation of a phenol to generate an ether-linked GPCR ligand.
Objective: Coupling 1-(5-bromopentyl)piperidine hydrobromide to a phenolic pharmacophore.
Step-by-Step Methodology:
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Preparation & Stoichiometry: Suspend the phenolic nucleophile (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in a polar aprotic solvent (e.g., Acetonitrile or DMF).
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Causality: Exactly 3.0 equivalents of base are required. One equivalent neutralizes the HBr salt of the alkylating agent, the second deprotonates the phenol to form the highly nucleophilic phenoxide, and the third maintains an alkaline buffer to prevent reverse protonation.
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Catalytic Activation: Add Potassium Iodide (KI) (0.1 to 0.2 eq) to the suspension.
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Causality: This initiates an in situ Finkelstein reaction. The iodide ion transiently displaces the primary bromide. Alkyl iodides are vastly superior electrophiles for Sₙ2 reactions compared to alkyl bromides, drastically reducing reaction times and minimizing E2 elimination side-products.
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Electrophile Addition: Add 1-(5-bromopentyl)piperidine hydrobromide (1.1 eq) portion-wise at room temperature, then elevate the temperature to 80°C (reflux for CH₃CN) for 12–18 hours.
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Self-Validation Checkpoint: The reaction is self-validating through visual and analytical cues. As the Sₙ2 reaction proceeds, insoluble KBr (or NaBr) will precipitate out of the solution, turning the reaction mixture cloudy. This is a direct visual indicator of successful displacement. Concurrently, LC-MS analysis will confirm the disappearance of the starting material mass and the emergence of the target product mass.
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Workup & Isolation: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate and partition between Ethyl Acetate (EtOAc) and H₂O at pH 10.
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Causality: The basic piperidine moiety ensures the product remains unprotonated and partitions entirely into the organic layer, allowing facile separation from unreacted acidic phenols.
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Applications in Drug Development & Target Profiling
The 5-carbon alkyl chain provided by this reagent is not arbitrary; it is a highly specific spacer that dictates how the basic piperidine nitrogen interacts with aspartate or glutamate residues deep within GPCR binding pockets.
Histamine H₃ and Sigma-1 Receptor Ligands
In the treatment of nociceptive and neuropathic pain, dual-acting ligands are highly sought after. Researchers have utilized bromopentyl-piperidine derivatives to synthesize ligands that bridge the Histamine H₃ and Sigma-1 receptors[4]. The 5-carbon linker provides the exact spatial distance required for the piperidine ring to anchor into the receptor's acidic recognition sites, modulating pain pathways without the side effects of traditional opioids[4].
Dopamine D₄ Receptor Antagonists
Selective Dopamine D₄ receptor antagonists are emerging as potential alternatives for the treatment of Glioblastoma (GBM). By coupling 1-(5-bromopentyl)piperidine to dihydroquinolinone scaffolds, medicinal chemists have developed potent D₄ antagonists[5]. The pentyl chain allows the piperidine moiety to achieve the necessary conformational flexibility to selectively target the D₄ subtype over D₂ or D₃ receptors[5].
Alzheimer's Disease & γ-Secretase Inhibition
Beyond GPCRs, this building block is instrumental in neurodegenerative disease research. It has been used to functionalize spiro[benzoxazepine-piperidine] scaffolds, creating potent inhibitors of γ-secretase[6]. These compounds successfully inhibit the production of Aβ-peptides, addressing one of the core pathological hallmarks of Alzheimer's disease[6].
References
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[3] 1-(5-Bromopentyl)piperidine Hydrobromide | 2006278-03-9. ChemicalBook. 3
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[2] 2006278-03-9 | 1-(5-Bromopentyl)piperidine hydrobromide. ChemScene. 2
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[1] 1-(5-BROMOPENTYL)PIPERIDINE | CAS 84359-52-4. Matrix Fine Chemicals. 1
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[4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry - ACS Publications. 4
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[5] Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PMC - National Institutes of Health. 5
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[6] Synthesis and biological activity of N-substituted spiro[benzoxazepine-piperidine] Aβ-peptide production inhibitors. Taylor & Francis. 6
Sources
- 1. 1-(5-BROMOPENTYL)PIPERIDINE | CAS 84359-52-4 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(5-Bromopentyl)piperidine Hydrobromide | 2006278-03-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
